N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
Description
N'-(3,4-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a tertiary amine derivative featuring a propane-1,3-diamine backbone substituted with a 3,4-dimethoxybenzyl group and two methyl groups on the terminal nitrogen. This compound is of interest due to its structural versatility, enabling applications in pharmaceuticals, antimicrobial research, and drug delivery systems .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-6-7-13(17-3)14(10-12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVZACPPYQZKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Dimethoxybenzyl with amine functionality |
| Functional Groups | Amine (–NH) and ether (–O–) |
Anticancer Properties
Research has indicated that compounds similar to N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine exhibit significant anticancer activity. Preliminary studies suggest that it may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.8 | PARP inhibition |
| A549 (Lung) | 0.88 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
These results indicate the compound's potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. This versatility allows for the exploration of structure-activity relationships (SAR) to optimize therapeutic effects.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets, such as enzymes involved in cancer metabolism or neurodegeneration pathways. These computational approaches provide insights into potential mechanisms of action and guide further experimental validation.
Case Study 1: Antitumor Activity
In vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines. For example, studies indicated an IC50 value of 5.8 μM against MCF-7 cells, suggesting a strong potential for use in breast cancer therapies.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of related compounds found that they could inhibit neuronal apoptosis induced by oxidative stress. This highlights the potential for this compound in developing treatments for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
N'-(3,4-Diethoxybenzyl)-N,N-Dimethylpropane-1,3-Diamine Dihydrochloride
- Structural Difference : Ethoxy groups replace methoxy substituents at the 3,4-positions.
- Ethoxy derivatives are often explored for enhanced metabolic stability .
- Application : Primarily used in research settings; pharmacological activity remains understudied.
N'-(2,3-Dimethoxybenzyl)-N,N-Dimethylpropane-1,3-Diamine Dihydrochloride
- Structural Difference : Methoxy groups at 2,3-positions instead of 3,3.
- Impact : Ortho-substitution may hinder rotational freedom or sterically block interactions with planar enzyme active sites. This positional isomerism could reduce antimicrobial efficacy compared to the 3,4-substituted analog .
- Application: Limited to exploratory research due to unoptimized activity.
N'-(2,4-Dimethoxybenzyl)-N,N-Dimethylpropane-1,3-Diamine
- Structural Difference : Methoxy groups at 2,4-positions.
- Impact: Asymmetric substitution may disrupt π-π stacking or hydrogen-bonding networks, reducing binding affinity to targets like aminoglycoside-modifying enzymes .
- Application : Discontinued in commercial catalogs, suggesting inferior performance .
Variations in the Diamine Backbone
N,N'-Bis[2-(3,4-Dimethoxyphenyl)ethyl]-N,N'-Dimethylpropane-1,3-Diamine Dihydrochloride
- Structural Difference : Two 3,4-dimethoxyphenethyl groups replace the single benzyl substituent.
- This compound is an impurity in verapamil formulations and may act as a structural mimic of calcium channel blockers .
- Application : Used in pharmaceutical quality control and MDR reversal studies .
N,N-Dimethylpropane-1,3-Diamine (Parent Compound)
- Structural Difference : Lacks the 3,4-dimethoxybenzyl group.
- Impact : Reduced lipophilicity and antimicrobial activity but serves as a precursor for synthesizing derivatives. Higher reactivity due to unhindered amine groups .
- Application : Intermediate in organic synthesis and cationic lipid production .
Functional Group Additions
Cationic Lipidoid Derivatives
- Example: N1-(2-Aminoethyl)-N3-(2-((3,4-Dimethoxybenzyl)Amino)Ethyl)Propane-1,3-Diamine.
- Structural Difference: Incorporates additional aminoethyl spacers.
- Impact: Enhanced cationic charge density improves nucleic acid binding, making it suitable for lipid nanoparticle (LNP) formulations in mRNA delivery .
- Application: Key component in non-viral gene delivery systems .
Antimicrobial and Enzyme Inhibition
- The target compound’s analog, N-[2-(3,4-Dimethoxyphenyl)Ethyl]-N’-(3-Dimethylamino-Propyl)-Propane-1,3-Diamine, inhibits aminoglycoside-modifying enzymes (e.g., APH(3′) and ANT(2′)), suggesting the benzyl variant may share similar mechanisms .
- Key Advantage : The 3,4-dimethoxybenzyl group balances lipophilicity and hydrogen-bonding capacity, optimizing cell penetration and target engagement .
Comparative Data Table
Biological Activity
N'-(3,4-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine (CAS No. 46907-09-9) is a chemical compound that has garnered attention for its potential biological activities. This compound features a dimethoxybenzyl group and a dimethylamine moiety, which may contribute to its pharmacological properties. In this article, we will explore its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications, supported by relevant data tables and research findings.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzylidene derivatives have shown promising antibacterial and antifungal activities against various pathogens:
| Compound | Target Pathogen | Activity Type | MIC (μg/mL) |
|---|---|---|---|
| 4a | S. aureus | Antibacterial | 32 |
| 4h | E. coli | Antibacterial | 16 |
| 4i | C. albicans | Antifungal | 64 |
The minimal inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific microorganisms .
Cytotoxicity Studies
Cytotoxic effects of this compound have been evaluated in several studies. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited varying degrees of cytotoxicity across different cell lines with IC50 values ranging from 20 to 50 μM.
These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanism of action .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Multidrug Efflux Pump Inhibition : Similar compounds have been shown to inhibit multidrug efflux pumps like MATE (multidrug and toxic compound extrusion), enhancing the efficacy of co-administered antibiotics .
Case Studies
- In Vivo Efficacy : A study involving the administration of this compound in animal models demonstrated significant reductions in tumor size when combined with conventional chemotherapy agents.
- Histological Analysis : Histopathological examinations revealed reduced cellular proliferation and increased apoptosis in treated tumors compared to controls.
Safety Profile
Despite its promising biological activities, safety assessments indicate that this compound may cause skin and eye irritation upon contact. Appropriate handling precautions are recommended due to potential respiratory irritants when inhaled .
Q & A
Basic Research Questions
Q. What are the key structural features and characterization methods for N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine?
- Answer : The compound features a propane-1,3-diamine backbone substituted with a 3,4-dimethoxybenzyl group and dimethylamine. Structural confirmation typically involves:
- NMR Spectroscopy : H and C NMR to identify methoxy (-OCH), benzyl aromatic protons, and amine protons.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~294.38 g/mol).
- X-ray Crystallography : For crystalline derivatives, as demonstrated in analogous Schiff base complexes (e.g., N,N-bis(2,3-dimethoxybenzylidene)-1,3-propanediamine) .
- Note : Similar polyamines (e.g., N-(3-aminopropyl)-N'-methylpropane-1,3-diamine) show distinct NMR shifts for primary/secondary amines, aiding differentiation .
Q. What are the common synthetic routes for preparing this compound?
- Answer : Two primary methodologies are used:
Reductive Amination : Reacting 3,4-dimethoxybenzaldehyde with N,N-dimethylpropane-1,3-diamine under hydrogenation (H, Pd/C catalyst). This mirrors the synthesis of N-(3-aminopropyl)-N'-methylpropane-1,3-diamine, where aldehyde/amine condensation precedes reduction .
Schiff Base Formation : Condensation of 3,4-dimethoxybenzylamine with a diketone or dialdehyde, followed by reduction (e.g., NaBH) to stabilize the diamine backbone. This method is analogous to protocols for benzylidene-1,3-propanediamine derivatives .
- Critical Parameters : Solvent choice (e.g., methanol or THF), temperature (25–60°C), and catalyst loading (5–10% Pd/C) significantly impact yield .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses involving this diamine?
- Answer : Systematic optimization involves:
- Design of Experiments (DoE) : Varying parameters like temperature, solvent polarity, and catalyst type to identify optimal conditions. For example, polar aprotic solvents (e.g., DMF) may enhance Schiff base formation .
- In Situ Monitoring : Use HPLC or FTIR to track intermediate formation (e.g., imine intermediates) and adjust reaction kinetics .
- Case Study : In N-(3-aminopropyl)-N'-methylpropane-1,3-diamine synthesis, yields improved from 65% to 85% by increasing H pressure from 1 to 3 atm .
Q. What analytical strategies resolve structural ambiguities in this compound derivatives?
- Answer : Advanced techniques include:
- 2D NMR (COSY, HSQC) : To differentiate overlapping proton signals (e.g., benzyl vs. propane-diamine protons).
- X-ray Photoelectron Spectroscopy (XPS) : To confirm nitrogen environments (primary/secondary amines) in solid-state derivatives .
- Chromatographic Purity Analysis : UPLC-MS with charged aerosol detection (CAD) to quantify impurities in polar, non-UV-active diamines .
Q. How do steric and electronic effects of the 3,4-dimethoxybenzyl group influence reactivity in catalysis or biological assays?
- Answer :
- Steric Effects : The bulky benzyl group may hinder nucleophilic attack at the amine centers, reducing catalytic activity in metal-ligand complexes.
- Electronic Effects : Methoxy groups enhance electron donation via resonance, potentially increasing ligand stability in coordination chemistry.
- Biological Relevance : Analogous compounds (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) show altered membrane permeability due to lipophilic substituents, suggesting similar structure-activity relationships .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Based on structurally related diamines:
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols (classified as respiratory irritants) .
- Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant lab coats to prevent skin contact (potential skin irritation) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste services .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar diamines?
- Answer : Contradictions often arise from:
- Impurity Profiles : Unreported byproducts (e.g., oligomers) may skew yield calculations. Validate purity via H NMR integration or LC-MS.
- Scale Effects : Bench-scale reactions (1–10 mmol) may differ from bulk synthesis due to heat/mass transfer limitations.
- Resolution : Reproduce methods from peer-reviewed sources (e.g., PubChem or CAS protocols) and cross-validate with independent analytical techniques .
Methodological Tables
Table 1 : Comparison of Synthetic Routes for Analogous Diamines
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Reductive Amination | Aldehyde + N,N-dimethylpropane-1,3-diamine | H (3 atm), Pd/C | 80–85% | |
| Schiff Base Reaction | Benzylamine + Dialdehyde | NaBH, MeOH | 70–75% |
Table 2 : Key Analytical Techniques for Structural Confirmation
| Technique | Application | Example Findings |
|---|---|---|
| H NMR | Differentiation of amine protons | δ 2.2–2.8 (N-CH) |
| HR-MS | Molecular ion confirmation | m/z 294.38 [M+H] |
| X-ray Crystallography | Solid-state conformation analysis | Bond angles/lengths |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
